molecular formula C16H30KNO10S3 B14855245 potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate

potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate

Cat. No.: B14855245
M. Wt: 531.7 g/mol
InChI Key: VDEMFVUFADJWJA-ZYQYKNKUSA-M
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Description

Potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate involves multiple steps, including the formation of the sulfinyl and sulfanyl groups, as well as the glycosylation of the oxane ring. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: Functional groups on the oxane ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a simpler thiol compound.

Scientific Research Applications

Potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] phosphate
  • Potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] chloride

Uniqueness

What sets potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective.

Properties

Molecular Formula

C16H30KNO10S3

Molecular Weight

531.7 g/mol

IUPAC Name

potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate

InChI

InChI=1S/C16H31NO10S3.K/c1-29(22)9-7-5-3-2-4-6-8-12(17-27-30(23,24)25)28-16-15(21)14(20)13(19)11(10-18)26-16;/h11,13-16,18-21H,2-10H2,1H3,(H,23,24,25);/q;+1/p-1/b17-12+;/t11-,13-,14+,15-,16+,29?;/m1./s1

InChI Key

VDEMFVUFADJWJA-ZYQYKNKUSA-M

Isomeric SMILES

CS(=O)CCCCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CS(=O)CCCCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

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